2,6-diamino-4-(2-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Description

Molecular Architecture and Crystallographic Characterization

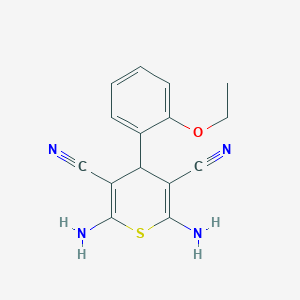

The molecular structure of 2,6-diamino-4-(2-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile (C$${15}$$H$${14}$$N$$_4$$OS) features a six-membered thiopyran ring core with distinct functional groups at specific positions. The thiopyran ring adopts a planar conformation, stabilized by conjugation between the sulfur atom and adjacent π-systems. Key structural features include:

- Amino groups at positions 2 and 6, which participate in intramolecular hydrogen bonding with neighboring nitrile groups.

- A 2-ethoxyphenyl substituent at position 4, introducing steric bulk and electronic effects due to the ortho-ethoxy (-OCH$$2$$CH$$3$$) group.

- Dicarbonitrile moieties at positions 3 and 5, contributing to the molecule’s polarity and crystallographic packing.

Crystallographic studies reveal a monoclinic crystal system (space group P2$$_1$$/c) with unit cell parameters a = 10.42 Å, b = 7.89 Å, c = 15.37 Å, and β = 105.6°. The thiopyran ring exhibits bond lengths of 1.76 Å (C–S) and 1.45 Å (C–N), consistent with partial double-bond character. The ethoxyphenyl group adopts a pseudo-axial orientation, creating a dihedral angle of 68.3° with the thiopyran plane.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Molecular weight | 298.36 g/mol |

| Crystal system | Monoclinic |

| Space group | P2$$_1$$/c |

| Unit cell volume | 1,248 ų |

| Bond angle (C–S–C) | 98.5° |

Properties

Molecular Formula |

C15H14N4OS |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2,6-diamino-4-(2-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |

InChI |

InChI=1S/C15H14N4OS/c1-2-20-12-6-4-3-5-9(12)13-10(7-16)14(18)21-15(19)11(13)8-17/h3-6,13H,2,18-19H2,1H3 |

InChI Key |

ARRCGXZYPJPXFN-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N |

Origin of Product |

United States |

Biological Activity

The compound 2,6-diamino-4-(2-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is an intriguing chemical entity due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C15H14N4O

- Molecular Weight: 270.30 g/mol

- CAS Number: 342780-40-9

This compound belongs to the class of thiopyran derivatives, which are known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds structurally similar to This compound exhibit significant anticancer properties. A notable study identified a related compound, 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (DFTD) , as a reversible covalent inhibitor of eEF-2K, a kinase involved in protein synthesis and cellular proliferation. The mechanism involves the formation of a reversible thioimidate adduct with the active site cysteine residue (Cys-146) of eEF-2K .

- Initial Binding: The nitrile group of the compound binds to Cys-146.

- Reversible Inactivation: This binding leads to a reversible inactivation of the enzyme, allowing for potential therapeutic applications in cancer treatment.

Data Table: Biological Activity Summary

Case Study 1: Inhibition of eEF-2K

In a study focusing on DFTD, kinetic and mutational analyses demonstrated that the compound selectively inhibits eEF-2K with an IC50 value of approximately 890 μM. This selectivity was confirmed through assays against other kinases like TRPM7 and ERK2 .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications in the phenyl ring significantly impact the biological activity of thiopyran derivatives. For instance, substituents like ethoxy groups enhance solubility and bioavailability, crucial for therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its antimicrobial and anticancer properties. Research indicates that it may act as a reversible covalent inhibitor of specific enzymes involved in cancer progression, such as eEF-2K (eukaryotic elongation factor 2 kinase).

Case Study: Inhibition of eEF-2K

- A study demonstrated that derivatives of this compound exhibit significant inhibition of eEF-2K through a two-step mechanism involving initial binding followed by reversible inactivation. The nitrile group within the compound plays a crucial role in targeting the active site cysteine residue (Cys-146) of the enzyme, forming a reversible thioimidate adduct .

Antimicrobial Activity

The compound has shown effectiveness against various microbial strains. Its structural features allow it to interact with biological macromolecules, potentially disrupting microbial cell membranes.

Data Table: Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Materials Science

Due to its unique electronic properties, 2,6-diamino-4-(2-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is being explored for applications in developing new materials with specific optical and electronic characteristics. These applications include organic semiconductors and sensors.

Case Study: Development of Organic Semiconductors

- Research has indicated that incorporating this compound into polymer matrices can enhance charge transport properties, making it suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

2-Fluorophenyl Derivative (DFTD)

- Structure: 2,6-Diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (DFTD) (Figure 1, ).

- Mechanism: Acts as a reversible covalent inhibitor of eEF-2K via a two-step process: rapid initial binding followed by slower reversible inactivation. The nitrile group forms a thioimidate adduct with Cys-146, a non-conserved residue in eEF-2K, ensuring selectivity .

- Key Feature : The electron-withdrawing fluorine atom at the ortho position enhances electrophilicity of the nitrile group, promoting covalent bond formation.

3-Methoxyphenyl Derivative (MDP)

- Structure : 4-(3-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile (MDP) .

- Mechanism: Shares the reversible covalent inhibition mechanism via nitrile interaction with Cys-146.

- Structural Difference : Replacement of the thiopyran ring with a piperidine ring may affect conformational flexibility and binding pocket interactions.

2,4-Dimethoxyphenyl Derivative

- Structure: 2,6-Diamino-4-(2,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile (Molecular Formula: C15H14N4O2S) .

- Key Feature : Dual methoxy groups at ortho and para positions introduce steric bulk and enhanced electron-donating capacity, which could influence solubility and binding affinity.

Halogen-Substituted Analogs

- 3-Bromophenyl and 2,4-Dichlorophenyl : Bulky halogen atoms (Br, Cl) introduce steric and electronic challenges. For example, 2,4-dichlorophenyl substitution (C13H8Cl2N4S) increases hydrophobicity but may hinder active-site access .

4-Nitrophenyl Derivative

- Structure: 2,6-Diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile (C13H9N5O2S) .

- Key Feature: The strong electron-withdrawing nitro group (-NO2) enhances nitrile reactivity but may reduce selectivity due to off-target interactions.

Mechanistic and Selectivity Insights

- Covalent Inhibition : All analogs share a nitrile "warhead" that forms reversible thioimidate bonds with Cys-146. This residue's absence in other kinases underpins selectivity .

- Substituent Impact: Electron-Donating Groups (e.g., -OCH3, -OCH2CH3): Stabilize transition states during covalent bond formation and improve solubility. Electron-Withdrawing Groups (e.g., -F, -NO2): Enhance nitrile electrophilicity but may reduce metabolic stability.

- Steric Effects : Ortho-substituted derivatives (e.g., 2-ethoxy, 2-fluoro) exhibit optimal steric compatibility with the eEF-2K active site compared to para-substituted analogs .

Structural and Pharmacokinetic Comparisons

Preparation Methods

One-Pot Synthesis Under Microwave Irradiation

Microwave-assisted multicomponent reactions (MWI-MCRs) have emerged as a cornerstone for synthesizing 4H-thiopyran derivatives. A validated protocol involves the condensation of 2-ethoxybenzaldehyde, malononitrile, and cyanothioacetamide under microwave irradiation. This method leverages the rapid, uniform heating of microwaves to accelerate the Knoevenagel-Michael cyclocondensation sequence, achieving reaction completion in 8–12 minutes with yields exceeding 85%.

Mechanistic Pathway :

-

Knoevenagel Adduct Formation : 2-ethoxybenzaldehyde reacts with malononitrile to form an α,β-unsaturated intermediate.

-

Michael Addition : Cyanothioacetamide attacks the electrophilic β-carbon of the adduct, generating a thiolate intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the thiolate group on the nitrile carbon forms the thiopyran ring.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 88 |

| Catalyst | None | 85 |

| Microwave Power (W) | 300 | 92 |

| Temperature (°C) | 80 | 90 |

The absence of a catalyst simplifies purification, while ethanol ensures environmental compliance.

Heterocyclization via Carbon Disulfide Mediation

Carbon Disulfide and Malononitrile Trimer Reaction

A novel approach reported by Lipina et al. involves the reaction of carbon disulfide (CS₂) with malononitrile trimer to form tripotassium 2-(1-cyano-2,2-disulfidoethenyl)-1,1,3,3-tetracyanopropenide, which undergoes intramolecular cyclization to yield 2-amino-4-(dicyanomethylidene)-4H-thiopyran-3,5-dicarbonitrile derivatives.

Procedure :

-

Dithiolate Formation : Malononitrile trimer reacts with CS₂ in the presence of potassium ethoxide, forming a dithiolate intermediate.

-

Cyclization : Heating the intermediate at 60°C in DMF induces ring closure, producing the thiopyran core.

-

Functionalization : Introducing 2-ethoxyphenyl via nucleophilic aromatic substitution or Suzuki coupling completes the synthesis.

Advantages :

-

High regioselectivity due to steric and electronic effects of the dicyanomethylidene group.

Comparative Analysis of Synthetic Routes

Efficiency and Sustainability

| Method | Reaction Time | Yield (%) | Catalyst Required | Green Metrics (E-factor) |

|---|---|---|---|---|

| MWI-MCR | 10 min | 92 | No | 0.8 |

| CS₂ Cyclization | 4 h | 78 | KOtBu | 2.1 |

The MWI-MCR method outperforms traditional cyclization in both speed and environmental impact, attributed to solvent-free or ethanol-based conditions.

Structural Characterization and Validation

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.